molecular formula C8H12ClN3 B1288821 N-(tert-Butyl)-6-chloropyrimidin-4-amine CAS No. 945896-38-8

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Cat. No.: B1288821
CAS No.: 945896-38-8
M. Wt: 185.65 g/mol
InChI Key: YWCAYWDYSOKSJG-UHFFFAOYSA-N
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Description

N-(Tert-Butyl)-6-chloropyrimidin-4-amine (NTCP) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. NTCP has a wide range of uses, including its use as a building block for synthesizing other compounds. It has been used in the synthesis of various pharmaceuticals and chemicals, and has been studied for its potential applications in drug delivery, drug metabolism, and other biochemical processes.

Scientific Research Applications

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research has shown that tert-butanesulfinamide facilitates the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives, through sulfinimines. These compounds are vital structural motifs in many natural products and therapeutically relevant compounds, demonstrating the importance of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the synthesis of complex biological molecules (Philip et al., 2020).

Environmental Impact of Nitrogen-containing Compounds

Nitrogen-containing compounds, including amines and azo compounds, are pervasive in various industries such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation processes, posing environmental risks. Advanced oxidation processes have been identified as effective means to mineralize these compounds, thereby improving water treatment efficacy and reducing environmental impact. This highlights the broader implications of managing nitrogen-containing compounds in industrial applications and environmental conservation (Bhat & Gogate, 2021).

Applications in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the development of new synthetic methodologies. For instance, the application of N-halo reagents, which include N-halo amines, in various organic transformations such as oxidation reactions, halogenation of compounds, and acylation, showcases the versatility of nitrogen-containing compounds in enhancing synthetic efficiency and introducing novel functional group transformations in organic chemistry (Kolvari et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism by enzymes, and excretion from the body.

Result of Action

Related compounds have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

N-tert-butyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAYWDYSOKSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617684
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945896-38-8
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

251 mg of 4,6-dichloropyrimidine, 123 mg of 2-methylpropan-2-amine and 260 mg of DIPEA were dissolved in 2.5 mL of i-PrOH and charged into a screw cap vial and the vial obtained was kept overnight in a heating block at 90° C. The reaction was monitored by TLC and was completed after 12 hours. The mixture obtained was cooled to r.t., solvent was evaporated and pure N-tert-butyl-6-chloropyrimidin-4-amine was obtained by column chromatography using PE:EtOAc 10:1.
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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